

# Structure and Forms of the Ebola Virus Glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ebov-GP-IN-1 |           |
| Cat. No.:            | B14762193    | Get Quote |

The EBOV GP gene is unique in that it produces multiple protein products through a process of transcriptional editing.[8][9] This results in a primary secreted, non-structural glycoprotein (sGP) and, through the insertion of an extra adenosine residue by the viral RNA polymerase, the full-length, membrane-anchored GP (GP1,2) that is incorporated into the virion.[10] A third product, the small soluble glycoprotein (ssGP), is also produced from a separate open reading frame.[1]

- GP1,2 (Spike Glycoprotein): This is the full-length, 450-kDa trimeric complex found on the virion surface.[1][11] It is synthesized as a precursor (pre-GP) and cleaved by the host furin protease in the trans-Golgi network into two disulfide-linked subunits: GP1 and GP2.[1][10]
  - GP1 Subunit: Responsible for attachment to host cells. It is heavily glycosylated and contains a glycan cap and a mucin-like domain (MLD) that are critical for immune evasion.
  - GP2 Subunit: A transmembrane protein responsible for the fusion of the viral and host cell membranes.[12][13]
- sGP (Secreted Glycoprotein): The primary and most abundant product of the GP gene, sGP is a dimeric protein that is efficiently secreted from infected cells.[14][15] It shares the first 295 amino acids with GP1 but has a unique C-terminus.[16] Its primary role is believed to be in immune evasion.[4]
- ssGP (Small Soluble Glycoprotein): A smaller, secreted dimeric protein that also shares its Nterminus with GP1. Its function in pathogenesis remains largely unknown.[12]



Shed GP: The full GP1,2 ectodomain can be proteolytically cleaved from the surface of infected cells by the host metalloprotease TACE (TNF-α-converting enzyme).[17][18] This "shed GP" is antigenically similar to the virion-bound spike and acts as a potent decoy for the immune system.[6][19]



Click to download full resolution via product page

Caption: Processing of the EBOV GP gene into multiple functional protein forms.

## The Canonical Role of GP1,2 in Viral Entry

EBOV-GP mediates a multi-step process to deliver the viral genome into the host cell cytoplasm. This pathway is a primary target for neutralizing antibodies and therapeutic inhibitors.

- Attachment: The virus initially attaches to the host cell surface. This is a relatively non-specific interaction mediated by the binding of the heavily glycosylated GP1 MLD and glycan cap to various attachment factors, such as C-type lectins like DC-SIGN/L-SIGN.[1][13]
- Internalization: Following attachment, the virion is taken into the cell via macropinocytosis or other endocytic pathways.[20][12]

## Foundational & Exploratory





- Proteolytic Cleavage: Within the acidic environment of the late endosome/lysosome, host
  cysteine proteases, primarily Cathepsin B and L, cleave off the MLD and glycan cap from
  GP1.[12][21] This proteolytic processing is essential as it unmasks the receptor-binding site
  (RBS) on GP1.[11][22]
- Receptor Binding: The cleaved GP1 (GPcl) now binds to its obligate intracellular receptor,
   the Niemann-Pick C1 (NPC1) protein, a cholesterol transporter in the endosomal membrane.
   [12][22][23] This binding event is the critical trigger for the next step.
- Membrane Fusion: NPC1 binding induces major conformational changes in GP2. The
  hydrophobic internal fusion loop of GP2 is inserted into the endosomal membrane.[1][13]
  GP2 then refolds into a stable six-helix bundle structure, a process that pulls the viral and
  endosomal membranes together, forcing them to fuse and creating a pore through which the
  viral nucleocapsid is released into the cytoplasm.[1][23]





Click to download full resolution via product page

Caption: Workflow of EBOV-GP mediated viral entry into a host cell.



# **Multifaceted Roles in Immune Evasion**

A key contributor to EBOV's virulence is the ability of GP to thwart the host immune response through several distinct mechanisms.

- Glycan Shielding: The surface of GP1,2 is densely coated with N- and O-linked glycans, particularly in the MLD and glycan cap regions.[5][10] This "glycan shield" or "glycan umbrella" sterically hinders the access of neutralizing antibodies to their epitopes on the protein surface.[3][5] It can also mask the function of host cellular proteins, such as MHC class I, inhibiting recognition by immune cells.[5]
- Antigenic Subversion: The abundantly secreted sGP acts as a decoy antigen.[4][16] It elicits
  antibodies that cross-react with the virion-bound GP1,2. However, these antibodies are often
  non-neutralizing.[4] By diverting the humoral response towards shared, non-critical epitopes,
  sGP effectively "subverts" the immune system, absorbing a large fraction of the antibody
  response away from the actual virus particles.[4][24]
- Decoy for Neutralizing Antibodies: Similar to sGP, shed GP is released in significant amounts into the blood of infected individuals.[17][18] Because it is structurally almost identical to the functional spike on the virion, it can efficiently bind to and absorb neutralizing antibodies, preventing them from reaching and inactivating infectious virions.[17][19]

## **GP-Mediated Cytotoxicity and Inflammation**

EBOV-GP is a major driver of the profound systemic inflammation and endothelial damage that characterizes EVD.

- Direct Cytotoxicity: Expression of full-length GP1,2 on the cell surface can be directly cytotoxic. This effect, which leads to cell rounding and detachment, is dependent on the mucin-like domain.[25] This cytotoxicity has been linked to the disruption of cellular signaling, including the downregulation of surface integrins and dephosphorylation of the ERK2 kinase, part of the MAPK signaling pathway.[25]
- Induction of Cytokine Storm: Both shed GP and intact virions can bind to Toll-like receptor 4
  (TLR4) on the surface of innate immune cells, particularly macrophages and dendritic cells.
  [6][7][26] This interaction triggers a signaling cascade that results in the massive production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and







IL-8.[6][27][28] This dysregulated, excessive inflammatory response, or "cytokine storm," is believed to be a primary cause of the vascular leakage, coagulation defects, and multi-organ failure seen in fatal EVD cases.[29] The soluble sGP has also been shown to activate the MAP kinase pathway, contributing to viral replication and pathogenesis.[15][30]

 Increased Vascular Permeability: The cytokines released due to GP-mediated immune activation, combined with the direct effects of shed GP, can compromise the integrity of the endothelial cell barrier, leading to increased vascular permeability and the characteristic hemorrhaging of EVD.[6][14][19]





Click to download full resolution via product page

Caption: GP-mediated activation of the TLR4 signaling pathway, leading to a cytokine storm.



# **Quantitative Data on EBOV-GP Interactions**

Quantitative analysis is crucial for understanding the precise mechanisms of GP function and for the development of inhibitors. The following table summarizes key quantitative data, although specific values can vary significantly based on the experimental system (e.g., cell type, virus species, assay conditions).



| Parameter                         | Interaction<br>Partner                    | Method                                    | Reported Value / Observation                                                                                 | Reference(s) |
|-----------------------------------|-------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| Neutralizing<br>Antibody Activity | EBOV                                      | Neutralization<br>Inhibition Assay        | KZ52 antibody neutralized >60% of EBOV infectivity at a concentration of 0.6 μg/ml.                          | [17]         |
| Cellular Binding<br>(Infection)   | CD4+ T cells                              | Flow Cytometry                            | MOI of 1 PFU/cell resulted in 13.3% of CD4+ T cells becoming GP- High.                                       | [31]         |
| GP Shedding<br>Rate               | Infected Vero<br>cells vs. Guinea<br>Pigs | Western Blot<br>(comparative)             | Shedding rate in vivo (guinea pigs) is dramatically higher than in Vero cell culture.                        | [17]         |
| GP Gene<br>Transcription          | EBOV RNA<br>Polymerase                    | (Inferred from<br>transcript<br>analysis) | ~75% of transcripts are unedited (sGP); ~25% are edited (GP1,2).                                             | [5]          |
| Cytokine<br>Induction<br>(mRNA)   | Shed GP on<br>Dendritic Cells             | Real-time PCR                             | Significant upregulation of TNFα, IL6, IL10, and IL12p40 mRNA measured at 4, 8, 12, and 24h post- treatment. | [6][26]      |



# **Key Experimental Methodologies**

Studying the multifaceted roles of EBOV-GP requires a range of specialized molecular and cellular biology techniques.

## **Pseudovirus Neutralization Assay**

This is a cornerstone technique for studying viral entry and evaluating neutralizing antibodies in a BSL-2 environment. It uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) that has its native envelope protein replaced with EBOV-GP and carries a reporter gene (e.g., Luciferase or GFP).

#### **Detailed Protocol:**

- Pseudovirus Production:
  - Co-transfect producer cells (e.g., HEK293T) with two plasmids:
    - 1. A plasmid encoding the viral backbone lacking its envelope gene but containing a reporter gene (e.g., pVSV-ΔG-Luc).
    - A plasmid expressing the EBOV-GP (e.g., pcDNA-EBOV-GP).
  - Incubate cells for 48-72 hours. The budding virus particles will incorporate EBOV-GP into their envelope.
  - Harvest the supernatant containing the pseudovirus particles.
  - Titer the pseudovirus stock by infecting susceptible cells and measuring reporter gene expression to determine the optimal dilution for infection.
- Neutralization Reaction:
  - Serially dilute the test antibody (or patient serum) in culture medium in a 96-well plate.
  - Add a constant, pre-determined amount of EBOV-GP pseudovirus to each well containing the diluted antibody.







- Incubate the virus-antibody mixture for 1 hour at 37°C to allow binding.
- Infection:
  - Add susceptible target cells (e.g., Vero E6) to each well of the virus-antibody plate.
  - Incubate for 24-48 hours to allow for viral entry and reporter gene expression.
- · Readout and Analysis:
  - Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
  - Plot the reporter signal against the antibody dilution.
  - Calculate the 50% neutralization titer (NT50), which is the antibody dilution that reduces the reporter signal by 50% compared to control wells with no antibody.





Click to download full resolution via product page

Caption: Experimental workflow for a pseudovirus neutralization assay (PNA).



## **Other Key Assays**

- Cell-based Fusion Assays: These assays measure the fusion activity of GP by co-culturing cells expressing GP with target cells expressing a reporter that is activated upon cell-cell fusion.
- Surface Plasmon Resonance (SPR): Used to obtain quantitative binding kinetics
   (association/dissociation rates, affinity constants) for GP interactions with receptors like
   NPC1 or with antibodies.
- Cryo-Electron Microscopy (Cryo-EM): A structural biology technique used to determine the high-resolution, three-dimensional structure of the GP trimer in its pre-fusion and post-fusion conformations.[1]
- In Situ Proximity Ligation Assay (PLA): Allows for the direct visualization of the GP-NPC1 interaction within the endosomal compartment of intact, infected cells.[21][22]

## **Conclusion and Future Directions**

The Ebola virus glycoprotein is far more than a simple structural protein for viral entry. It is a sophisticated and dynamic pathogenic factor that actively subverts the host immune response and drives the severe inflammatory conditions of EVD. Its ability to exist in multiple forms (virion-bound, secreted, shed) allows it to engage in a multi-pronged strategy of deception and direct attack on the host system.

Future research and development should focus on:

- Broadly Neutralizing Antibodies: Developing therapeutics that target conserved, non-shielded epitopes on GP to overcome viral diversity and the decoy mechanisms.
- Entry Inhibitors: Designing small molecules that block key steps in the entry process, such as cathepsin cleavage or the critical GP-NPC1 interaction.
- Modulators of GP-Induced Inflammation: Investigating therapies that can block the interaction of GP with TLR4 or otherwise dampen the downstream cytokine storm, which could mitigate the most severe symptoms of EVD.



A thorough understanding of the complex roles of EBOV-GP remains paramount for the design of effective vaccines and post-exposure therapeutics to combat this lethal pathogen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ebolavirus glycoprotein structure and mechanism of entry PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Frontiers | N-Glycans Mediate the Ebola Virus-GP1 Shielding of Ligands to Immune Receptors and Immune Evasion [frontiersin.org]
- 4. A novel mechanism of immune evasion mediated by Ebola virus soluble glycoprotein -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Secret Life of Viral Entry Glycoproteins: Moonlighting in Immune Evasion PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability | PLOS Pathogens [journals.plos.org]
- 7. Interaction between Ebola virus glycoprotein and host toll-like receptor 4 leads to induction of proinflammatory cytokines and SOCS1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of ebolavirus glycoproteins in viral pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of ebolavirus glycoproteins in viral pathogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influences of Glycosylation on Antigenicity, Immunogenicity, and Protective Efficacy of Ebola Virus GP DNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 12. mdpi.com [mdpi.com]
- 13. Ebola Virus Glycoprotein Strongly Binds to Membranes in the Absence of Receptor Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ebola Wikipedia [en.wikipedia.org]

## Foundational & Exploratory





- 15. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Multiple Roles of sGP in Ebola Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. embopress.org [embopress.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Antigenic Subversion: A Novel Mechanism of Host Immune Evasion by Ebola Virus | PLOS Pathogens [journals.plos.org]
- 25. The ERK Mitogen-Activated Protein Kinase Pathway Contributes to Ebola Virus Glycoprotein-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability
   PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Ebola Virus Glycoprotein GP1,2 in Ebola Pathology, Infectivity, and Immune System Evasion – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 28. Extracellular vesicle storm during the course of Ebola virus infection in primates PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 [frontiersin.org]
- 30. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 31. Ebola Virus Binding to Tim-1 on T Lymphocytes Induces a Cytokine Storm PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure and Forms of the Ebola Virus Glycoprotein].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762193#role-of-ebov-gp-in-viral-pathogenesis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com